molecular formula C24H20N2O5 B5436611 benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B5436611
M. Wt: 416.4 g/mol
InChI Key: LBVWEYUIXRJCLF-JCMHNJIXSA-N
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Description

Benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is a synthetic organic compound It is characterized by its complex structure, which includes a benzyl group, a (Z)-2-[(4-methylbenzoyl)amino] moiety, and a 3-(4-nitrophenyl)prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. The process may start with the preparation of the (Z)-2-[(4-methylbenzoyl)amino] intermediate, followed by the introduction of the 3-(4-nitrophenyl)prop-2-enoate group. Common reagents used in these reactions include benzyl chloride, 4-methylbenzoic acid, and 4-nitrobenzaldehyde. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoic acid, while reduction could produce benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-aminophenyl)prop-2-enoate.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-aminophenyl)prop-2-enoate
  • Benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
  • Benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-17-7-11-20(12-8-17)23(27)25-22(15-18-9-13-21(14-10-18)26(29)30)24(28)31-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,27)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVWEYUIXRJCLF-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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